Dithiobiuret

Catalog No.
S608977
CAS No.
541-53-7
M.F
C2H5N3S2
M. Wt
135.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithiobiuret

CAS Number

541-53-7

Product Name

Dithiobiuret

IUPAC Name

carbamothioylthiourea

Molecular Formula

C2H5N3S2

Molecular Weight

135.22 g/mol

InChI

InChI=1S/C2H5N3S2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7)

InChI Key

JIRRNZWTWJGJCT-UHFFFAOYSA-N

SMILES

C(=S)(N)NC(=S)N

solubility

0.02 M
@ 27 °C: 0.27 G/100 ML WATER, 2.2 G/100 G ETHANOL, 16 G/100 G ACETONE, ABOUT 34 G/100 G CELLOSOLVE; IN BOILING WATER= ABOUT 8%; IN 1%SODIUM HYDROXIDE= 3.6 G/100 G; IN 5% SODIUM HYDROXIDE= 16 G/100 G; IN 10% SODIUM HYDROXIDE= 29 G/100 G; SOL IN ALKALIES WITH FORMATION OF WATER-SOLUBLE SALTS.

Synonyms

2,4-dithiobiuret

Canonical SMILES

C(=S)(N)NC(=S)N

The exact mass of the compound Dithiobiuret is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m@ 27 °c: 0.27 g/100 ml water, 2.2 g/100 g ethanol, 16 g/100 g acetone, about 34 g/100 g cellosolve; in boiling water= about 8%; in 1%sodium hydroxide= 3.6 g/100 g; in 5% sodium hydroxide= 16 g/100 g; in 10% sodium hydroxide= 29 g/100 g; sol in alkalies with formation of water-soluble salts.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7761. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dithiobiuret (CAS: 541-53-7) is a highly nucleophilic thioamide dimer that serves as a powerful bidentate chelating agent and sulfur donor in advanced chemical workflows. Unlike simpler monomers, its extended S-N-S coordination framework provides exceptional affinity for soft metals, making it a highly sought-after extractant in hydrometallurgy and a single-source precursor for metal sulfide thin films [1]. In industrial procurement, it is primarily valued for its ability to drive simultaneous precious metal recovery without intermediate scrubbing, its high-efficiency corrosion inhibition in aggressive acidic media, and its role as a potent secondary accelerator that significantly reduces rubber vulcanization times[2].

Attempting to substitute dithiobiuret with its simpler monomer (thiourea) or its oxygen analog (biuret) severely compromises process efficiency and product performance. Biuret lacks the soft sulfur donor atoms required for high-affinity binding to soft precious metals like gold and palladium, rendering it useless in hydrometallurgical extraction [1]. While thiourea is a common baseline alternative, it lacks the bidentate chelation capacity of dithiobiuret, meaning it cannot achieve simultaneous, scrub-free extraction of mixed noble metals and suffers from higher consumption rates. In polymer processing, thiourea exhibits significantly lower nucleophilicity than dithiobiuret, failing to achieve the same drastic reductions in optimum cure time (tc90) when used as a secondary accelerator in rubber vulcanization [2].

Simultaneous, Scrub-Free Gold and Palladium Extraction

In the hydrometallurgical recovery of precious metals from hydrochloric acid media, dithiobiuret derivatives demonstrate exceptional selectivity. Compared to conventional commercial extractants that require multiple discrete stages, dithiobiuret achieves >95% simultaneous extraction of gold and palladium while entirely eliminating the need for a costly scrubbing stage[1]. Furthermore, it maintains this high extraction capacity even in non-halogenated solvents like toluene, and the loaded organic phase can be stripped using acidified thiourea without degrading the extractant [1].

Evidence DimensionExtraction efficiency and process stages
Target Compound Data>95% simultaneous Au/Pd extraction, 0 scrubbing stages required
Comparator Or BaselineConventional commercial extractants requiring separate extraction and scrubbing stages
Quantified DifferenceElimination of the scrubbing stage and consolidation of Au/Pd recovery into a single step
ConditionsHydrochloric acid media, non-halogenated organic phase

Eliminates multi-stage processing and reduces toxic solvent usage, directly lowering capital and operational costs in precious metal recovery operations.

Accelerated Rubber Vulcanization via Enhanced Nucleophilicity

When utilized as a secondary accelerator in binary systems (e.g., alongside TMTD or CBS), dithiobiuret significantly outperforms standard thiourea. Due to its superior nucleophilicity, dithiobiuret drastically reduces the optimum cure time (tc90) of natural rubber and SBR mixes compared to thiourea-based reference formulations [1]. This acceleration is accompanied by an increase in chemical crosslink density, which translates to improved tensile strength and better retention of mechanical properties after thermal aging [1].

Evidence DimensionOptimum cure time (tc90) and crosslink density
Target Compound DataAccelerated cure time with improved tensile retention
Comparator Or BaselineThiourea-based binary accelerator systems
Quantified DifferenceSubstantial reduction in tc90 and higher crosslink density at equivalent loading
ConditionsSulfur vulcanization of natural rubber/SBR at standard curing temperatures

Enables faster manufacturing throughput and lower energy consumption during rubber curing without compromising the mechanical integrity of the final elastomer.

High-Efficiency Corrosion Inhibition for Mild Steel

Dithiobiuret and its organotin complexes serve as highly effective corrosion inhibitors for mild steel in aggressive non-aqueous environments, such as DMSO containing hydrochloric acid. Electrochemical polarization studies reveal that at concentrations as low as 100 ppm, dithiobiurets provide appreciably high percentage inhibition efficiency (IE) through strong pi-electron and multi-heteroatom adsorption [1]. This performance significantly outpaces uninhibited baselines and simpler mono-thio ligands by causing a tremendous decrease in corrosion current density [1].

Evidence DimensionPercentage inhibition efficiency (IE) and corrosion current density
Target Compound DataHigh IE and strong anodic/cathodic shift at 100 ppm
Comparator Or BaselineUninhibited DMSO-HCl system
Quantified DifferenceTremendous decrease in corrosion current density compared to the blank
ConditionsMild steel in DMSO-HCl at 25°C

Extends the operational lifespan of industrial reaction vessels and piping exposed to severe acidic and non-aqueous environments.

Low-Temperature Single-Source Precursor for Metal Sulfides

Metal complexes of dithiobiuret feature specific C-S and C-N bond localizations coupled with a wide bidentate bite angle, making them highly efficient single-source precursors for synthesizing metal sulfide (e.g., NiS, CoS, ZnS) thin films [1]. Compared to traditional dual-source precursors that require separate metal and sulfur feeds, dithiobiurets allow for clean thermolysis at lower temperatures in alkylamine solvents, yielding high-purity nanoparticles with well-defined stoichiometry [1].

Evidence DimensionPrecursor thermolysis efficiency and system complexity
Target Compound DataClean conversion to metal sulfides via single-source thermolysis
Comparator Or BaselineTraditional dual-source precursor systems
Quantified DifferenceEliminates the need for a secondary highly toxic sulfur source (e.g., H2S) and lowers processing temperature
ConditionsThermolysis in hexadecylamine or oleylamine solvents

Streamlines the chemical vapor deposition (CVD) workflow and improves stoichiometric reproducibility in semiconductor and optoelectronic manufacturing.

Hydrometallurgical Recovery of Precious Metals

Dithiobiuret is the optimal extractant for recovering gold and palladium from electronic waste leachates or primary ores in hydrochloric acid media, as it eliminates the need for intermediate scrubbing stages and operates efficiently in non-halogenated solvents [1].

High-Throughput Rubber Vulcanization

Employed as a high-performance secondary accelerator in binary systems for natural rubber and SBR, dithiobiuret leverages its high nucleophilicity to shorten optimum cure times and enhance crosslink density, directly increasing manufacturing efficiency [2].

Single-Source Precursors for Semiconductor Thin Films

Dithiobiuret is utilized to synthesize well-defined metal complexes (e.g., Zn, Ni, Co) that act as single-source precursors for the low-temperature chemical vapor deposition or thermolysis of metal sulfide nanoparticles and thin films [3].

Physical Description

Dithiobiuret is a crystalline solid. Used as a plasticizer, as a rubber accelerator, and as an intermediate in manufacturing of pesticides. (EPA, 1998)

Color/Form

MONOCLINIC OR TRICLINIC CRYSTALS
COLORLESS CRYSTALS

XLogP3

-0.6

Density

1.522 at 86 °F (EPA, 1998)
APPARENT BULK DENSITY 1.522 G/ML @ 30 °C

Melting Point

358 °F decomposes (EPA, 1998)

UNII

T40X2KXL53

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (89.13%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (89.13%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

541-53-7

Wikipedia

Thioimidodicarbonic diamide

Methods of Manufacturing

PREPARED BY INTERACTION OF DICYANDIAMIDE AND HYDROGEN SULFIDE IN INERT SOLVENTS UNDER PRESSURE.

General Manufacturing Information

Thioimidodicarbonic diamide ([(H2N)C(S)]2NH): ACTIVE

Dates

Last modified: 08-15-2023

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